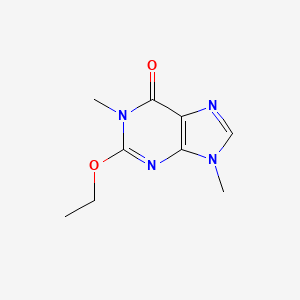
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine, also known as 25CN-NBOH, is a research chemical that belongs to the 2C family of phenethylamines. It is a potent agonist of the serotonin receptor, and its effects on the human body are currently being studied by scientists around the world.
Wirkmechanismus
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to a cascade of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine are still being studied. However, it is believed that it may have a role in the regulation of mood, appetite, and sleep. It may also have an impact on the immune system and the body's response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine in lab experiments is its potency and selectivity as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin receptors in the body. However, its potential for toxicity and its limited availability may pose limitations for its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine. One area of interest is its potential use in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is its role in the regulation of the immune system and its potential use in the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine and its potential for toxicity.
Synthesemethoden
The synthesis of (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is a complex process that involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with 2-chloro-4-isopropoxy-5-methoxybenzylamine to form the intermediate product. The final step involves the reduction of the intermediate product to yield (2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine.
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-isopropoxy-5-methoxybenzyl)phenylamine is currently being studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and addiction. It is also being investigated for its potential use in the field of neuroscience, particularly in the study of serotonin receptors and their role in the brain.
Eigenschaften
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12(2)21-17-10-15(18)13(9-16(17)20-3)11-19-14-7-5-4-6-8-14/h4-10,12,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAKNQASNAJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)


![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)



